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Compound of Interest

Compound Name: 3-Hydroxy-2-isopropylbenzonitrile

Cat. No.: B2707329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Hydroxy-2-
isopropylbenzonitrile (CAS No. 1243279-74-4). The information presented herein is essential

for the structural elucidation, identification, and purity assessment of this compound, which

holds potential in various research and development applications. This document outlines

predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, expected Mass

Spectrometry (MS) fragmentation, and the experimental protocols for acquiring such data.

Core Spectroscopic Data
The structural characteristics of 3-Hydroxy-2-isopropylbenzonitrile (C₁₀H₁₁NO, Molecular

Weight: 161.20 g/mol ) give rise to a unique spectroscopic fingerprint.[1][2] The following tables

summarize the predicted and expected data from key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 3-Hydroxy-2-isopropylbenzonitrile in a

deuterated chloroform (CDCl₃) solvent are presented below.[1]

Table 1: Predicted ¹H NMR Spectral Data for 3-Hydroxy-2-isopropylbenzonitrile in CDCl₃[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b2707329?utm_src=pdf-interest
https://www.benchchem.com/product/b2707329?utm_src=pdf-body
https://www.benchchem.com/product/b2707329?utm_src=pdf-body
https://www.benchchem.com/product/b2707329?utm_src=pdf-body
https://www.benchchem.com/product/b2707329
https://www.keyorganics.net/3-hydroxy-2-isopropylbenzonitrile-1243279-74-4-c10h11no.html
https://www.benchchem.com/product/b2707329?utm_src=pdf-body
https://www.benchchem.com/product/b2707329
https://www.benchchem.com/product/b2707329?utm_src=pdf-body
https://www.benchchem.com/product/b2707329
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2707329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Atom Type
Predicted Chemical Shift
(δ, ppm)

Multiplicity

¹H (Ar-H) ~7.0-7.4 Multiplet

¹H (OH) ~5.0-6.0 (variable) Singlet (broad)

¹H (CH of isopropyl) ~3.2-3.4 Septet

¹H (CH₃ of isopropyl) ~1.2-1.4 Doublet

Table 2: Predicted ¹³C NMR Spectral Data for 3-Hydroxy-2-isopropylbenzonitrile in CDCl₃[1]

Atom Type Predicted Chemical Shift (δ, ppm)

Aromatic Carbons Multiple signals expected in the aromatic region

Isopropyl CH Signal expected in the aliphatic region

Isopropyl CH₃ Signal expected in the aliphatic region

Nitrile Carbon Signal expected in the downfield region

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The IR spectrum of 3-Hydroxy-2-isopropylbenzonitrile is expected to exhibit distinct

absorption bands corresponding to its hydroxyl and nitrile groups.[1]

Table 3: Expected IR Absorption Bands for 3-Hydroxy-2-isopropylbenzonitrile[1]
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Functional Group
Characteristic Absorption
Range (cm⁻¹)

Description

O-H (hydroxyl) 3200–3600 Broad and strong

C≡N (nitrile) ~2220-2260 Sharp, medium intensity

C-H (aromatic) ~3000-3100 Sharp, weak to medium

C-H (aliphatic) ~2850-3000 Sharp, medium

C=C (aromatic) ~1450-1600 Medium to weak

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

compound. For 3-Hydroxy-2-isopropylbenzonitrile, the mass spectrum is expected to show a

molecular ion peak corresponding to its molecular weight.[1]

Table 4: Expected Mass Spectrometry Data for 3-Hydroxy-2-isopropylbenzonitrile

Parameter Expected Value

Molecular Ion Peak (M⁺) m/z 161

Method

Electron Ionization (EI) is a standard method for

generating a reproducible fragmentation pattern.

[1]

Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for both ¹H and ¹³C NMR involves dissolving approximately 5-10 mg of the

compound in about 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

[1] Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift

referencing.[1] The spectra are then acquired on a spectrometer, with typical frequencies for ¹H
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NMR being 400 or 500 MHz.[3][4][5] The resulting spectra are analyzed for chemical shifts,

coupling constants, and integration values.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis of benzonitrile derivatives, a capillary column with a non-polar or medium-

polarity stationary phase (e.g., DB-5ms) is generally effective.[1] A typical protocol involves

programming the oven temperature to ensure separation from any impurities or residual

solvents.[1] An example oven program would be an initial temperature of 100°C held for 2

minutes, followed by a ramp of 15°C/min to 280°C, which is then held for 5 minutes.[1] The

inlet temperature is typically set to 250°C, and helium is used as the carrier gas at a constant

flow rate.[1] Electron Ionization (EI) at 70 eV is a standard method for generating a

reproducible fragmentation pattern, with the ion source temperature at 230°C and a mass

range of m/z 40-400.[1]

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 3-Hydroxy-2-isopropylbenzonitrile.
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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b2707329
https://www.keyorganics.net/3-hydroxy-2-isopropylbenzonitrile-1243279-74-4-c10h11no.html
https://www.rsc.org/suppdata/c8/ob/c8ob00292d/c8ob00292d1.pdf
https://www.rsc.org/suppdata/d4/sc/d4sc01046a/d4sc01046a1.pdf
https://www.rsc.org/suppdata/c5/ob/c5ob01738f/c5ob01738f1.pdf
https://www.benchchem.com/product/b2707329#spectroscopic-data-of-3-hydroxy-2-isopropylbenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b2707329#spectroscopic-data-of-3-hydroxy-2-isopropylbenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b2707329#spectroscopic-data-of-3-hydroxy-2-isopropylbenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b2707329#spectroscopic-data-of-3-hydroxy-2-isopropylbenzonitrile-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2707329?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2707329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

